4-(1H-Pyrazol-1-yl)pyrimidine
Overview
Description
4-(1H-Pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being investigated to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or pyrimidine ring can be functionalized with different substituents using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-(1H-Pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
- 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
- 2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
- 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-Pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine
Uniqueness: 4-(1H-Pyrazol-1-yl)pyrimidine is unique due to its dual pyrazole and pyrimidine structure, which imparts distinct chemical reactivity and biological activity. This duality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-pyrazol-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-3-10-11(5-1)7-2-4-8-6-9-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFNBXZXPESTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559667 | |
Record name | 4-(1H-Pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82892-95-3 | |
Record name | 4-(1H-Pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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